molecular formula C27H38O4 B14165550 (25R)-Spirost-4-en-3,6-dione CAS No. 3730-84-5

(25R)-Spirost-4-en-3,6-dione

Cat. No.: B14165550
CAS No.: 3730-84-5
M. Wt: 426.6 g/mol
InChI Key: BHUDKWOFZIXCDR-GBZPNVARSA-N
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Description

(25R)-Spirost-4-en-3,6-dione is a steroidal compound characterized by its unique spirostane structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (25R)-Spirost-4-en-3,6-dione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes oxidation reactions to introduce the ketone functionalities at positions 3 and 6. Common reagents used in these steps include oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone groups can yield (25R)-Spirost-4-en-3,6-diol.

Scientific Research Applications

(25R)-Spirost-4-en-3,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (25R)-Spirost-4-en-3,6-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways. For instance, it may inhibit certain enzymes involved in steroid metabolism, leading to altered levels of endogenous steroids.

Comparison with Similar Compounds

    (25R)-Spirostan-3β-ol: Another spirostane derivative with similar structural features but different functional groups.

    Smilagenin: A compound with a similar spirostane core, known for its neuroprotective properties.

Uniqueness: (25R)-Spirost-4-en-3,6-dione is unique due to its specific oxidation state and functional groups, which confer distinct biological activities compared to other spirostane derivatives. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

3730-84-5

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16,19-dione

InChI

InChI=1S/C27H38O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h11,15-16,18-20,23-24H,5-10,12-14H2,1-4H3/t15-,16+,18-,19+,20+,23+,24+,25-,26+,27-/m1/s1

InChI Key

BHUDKWOFZIXCDR-GBZPNVARSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)C6=CC(=O)CC[C@]56C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1

Origin of Product

United States

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